5-Amino-3-chloro-2-fluorobenzonitrile
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Overview
Description
5-Amino-3-chloro-2-fluoro-benzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-chloro-2-fluoro-benzonitrile typically involves the nitration of 2-fluoro-4-chlorobenzonitrile, followed by reduction to introduce the amino group. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid, while the reduction is commonly achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 5-amino-3-chloro-2-fluoro-benzonitrile follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloro-2-fluoro-benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted benzonitriles, aminobenzonitriles, and complex aromatic compounds. These products have applications in pharmaceuticals, agrochemicals, and material sciences .
Scientific Research Applications
5-Amino-3-chloro-2-fluoro-benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-3-chloro-2-fluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-fluorobenzonitrile: Similar structure but lacks the chloro substituent.
5-Amino-3-chloro-2-methylbenzonitrile: Similar structure but has a methyl group instead of a fluoro group.
4-Amino-3-chloro-2-fluorobenzonitrile: Similar structure but the amino group is in a different position.
Uniqueness
5-Amino-3-chloro-2-fluoro-benzonitrile is unique due to the specific combination of amino, chloro, and fluoro substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H4ClFN2 |
---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
5-amino-3-chloro-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,11H2 |
InChI Key |
NGUJPTNPYLNCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Cl)N |
Origin of Product |
United States |
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